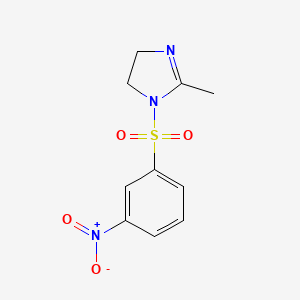![molecular formula C18H17N5O2 B3994740 5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3994740.png)
5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Overview
Description
5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological effects, including anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural similarity . This interaction can lead to changes in cellular processes, potentially inhibiting the growth of cancer cells .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biological procedures, including those involved in cancer pathogenesis .
Result of Action
It’s known that some pyrimidine derivatives exhibit potent anticancer effects . These compounds can target cancerous cells at low concentrations .
Biochemical Analysis
Biochemical Properties
5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to exhibit broad-spectrum antimicrobial activity, interacting with bacterial enzymes and disrupting their normal functions . It also demonstrates cytotoxic effects by interacting with cellular proteins and enzymes, leading to cell death in certain cancer cell lines . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical pathways.
Cellular Effects
The effects of 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it has been observed to induce apoptosis by modulating the expression of genes involved in cell survival and death . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in energy production and an increase in oxidative stress within the cells .
Molecular Mechanism
At the molecular level, 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, inhibiting their activity . This binding often involves interactions with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, survival, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to long-term effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant alterations in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit the growth of certain pathogens . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis . Additionally, it can alter metabolite levels by disrupting normal metabolic processes, leading to an accumulation of certain metabolites and a depletion of others . These effects on metabolic pathways are critical for understanding the compound’s overall impact on cellular function and health .
Transport and Distribution
Within cells and tissues, 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound within cells are essential for its biological activity, as they determine the sites of action and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is crucial for its activity and function . This compound is often directed to specific compartments or organelles within the cell, where it can exert its effects more effectively . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring that it reaches its intended sites of action . The precise localization of this compound within cells is essential for understanding its mechanism of action and its overall impact on cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide under mild and efficient conditions . The reaction proceeds through a one-pot synthesis method, which is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for larger-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates: These compounds share a similar core structure and exhibit comparable biological properties.
Uniqueness
5,7-bis(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to the presence of two 4-methoxyphenyl groups, which enhance its biological activity and chemical stability .
Properties
IUPAC Name |
5,7-bis(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-24-14-7-3-12(4-8-14)16-11-17(23-18(19-16)20-21-22-23)13-5-9-15(25-2)10-6-13/h3-11,17H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVKIDNUMUZLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate](/img/structure/B3994675.png)
![N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3994697.png)
![2,2,2-trichloro-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3994707.png)

![2-(4-cyclohexylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3994727.png)
![2-{[(4-acetylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3994728.png)
![N-{3-[(dimethylamino)methyl]benzyl}-N-methyl-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B3994734.png)
![N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3994747.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3994761.png)
![3-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3994764.png)
![1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3994770.png)
